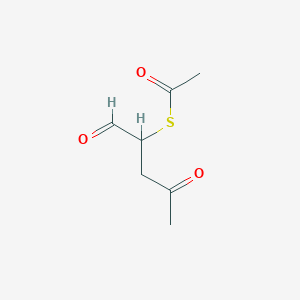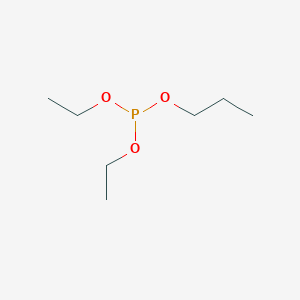
Diethyl propyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl propyl phosphite is an organophosphorus compound with the chemical formula (C₂H₅O)₂P(O)C₃H₇. It is a colorless liquid that is commonly used as a reagent in organic synthesis due to its high reactivity. The compound is known for its ability to form various organophosphorus derivatives, making it valuable in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl propyl phosphite can be synthesized through the reaction of phosphorus trichloride with ethanol and propanol. The general reaction is as follows:
PCl3+2C2H5OH+C3H7OH→(C2H5O)2P(O)C3H7+3HCl
This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of phosphorus trichloride to a mixture of ethanol and propanol, followed by neutralization with a base. The product is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Diethyl propyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form diethyl propyl phosphate.
Reduction: It can be reduced to form diethyl propyl phosphine.
Substitution: It can undergo nucleophilic substitution reactions to form various phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Diethyl propyl phosphate.
Reduction: Diethyl propyl phosphine.
Substitution: Various phosphonate esters depending on the nucleophile used.
Scientific Research Applications
Diethyl propyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Medicine: It is explored for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
Diethyl propyl phosphite exerts its effects primarily through its ability to donate or accept phosphorus atoms in chemical reactions. This makes it a versatile reagent in the formation of phosphorus-carbon bonds. The compound can interact with various molecular targets, including enzymes and other proteins, by modifying their active sites or altering their structural conformation.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: (C₂H₅O)₂P(O)H
Diethyl methyl phosphite: (C₂H₅O)₂P(O)CH₃
Diethyl ethyl phosphite: (C₂H₅O)₂P(O)C₂H₅
Uniqueness
Diethyl propyl phosphite is unique due to its propyl group, which imparts different reactivity and steric properties compared to its methyl and ethyl analogs. This makes it suitable for specific applications where other phosphites may not be as effective.
Properties
CAS No. |
52956-35-1 |
|---|---|
Molecular Formula |
C7H17O3P |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
diethyl propyl phosphite |
InChI |
InChI=1S/C7H17O3P/c1-4-7-10-11(8-5-2)9-6-3/h4-7H2,1-3H3 |
InChI Key |
SZUAQEMIUDDINH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
![1-(4-Chlorophenyl)-2-[(2,6-dimethylpyridin-3-yl)amino]-2-oxoethyl methyl phosphate](/img/structure/B14638627.png)
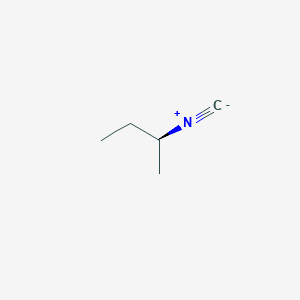

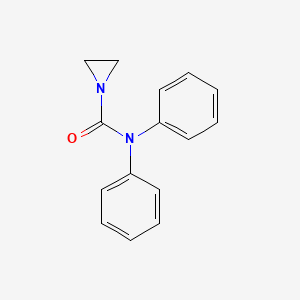
![1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one](/img/structure/B14638648.png)
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638654.png)
![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
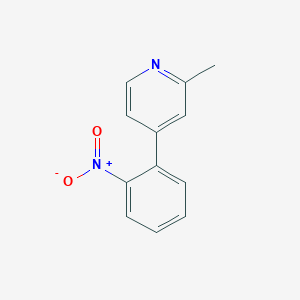

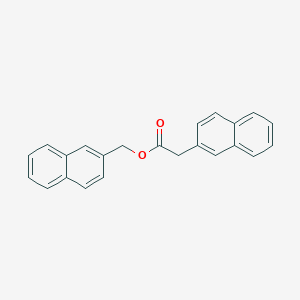
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)
